Cas no 2248401-25-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate is a specialized chemical compound featuring a phthalimide core linked to an octylcarbamoyl acetate moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for constructing amide or ester derivatives. The presence of the octyl chain enhances solubility in nonpolar solvents, facilitating its use in hydrophobic reaction environments. Its bifunctional nature allows for selective modifications at either the isoindole or carbamoyl group, offering versatility in pharmaceutical or polymer applications. The compound’s stability under mild conditions ensures consistent performance in multi-step syntheses. Suitable for controlled functionalization, it is often employed in peptide mimicry or as a building block for advanced materials.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate structure
2248401-25-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
CAS番号:2248401-25-2
MF:C19H24N2O5
メガワット:360.404265403748
CID:6145130
PubChem ID:165975753

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
    • 2248401-25-2
    • EN300-6519971
    • インチ: 1S/C19H24N2O5/c1-2-3-4-5-6-9-12-20-16(22)13-17(23)26-21-18(24)14-10-7-8-11-15(14)19(21)25/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,22)
    • InChIKey: DIAPTAIHOXTVSF-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC(NCCCCCCCC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 360.16852187g/mol
  • どういたいしつりょう: 360.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 11
  • 複雑さ: 510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6519971-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
0.25g
$999.0 2025-03-14
Enamine
EN300-6519971-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
5.0g
$3147.0 2025-03-14
Enamine
EN300-6519971-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
2.5g
$2127.0 2025-03-14
Enamine
EN300-6519971-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
0.1g
$956.0 2025-03-14
Enamine
EN300-6519971-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
10.0g
$4667.0 2025-03-14
Enamine
EN300-6519971-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
1.0g
$1086.0 2025-03-14
Enamine
EN300-6519971-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
0.05g
$912.0 2025-03-14
Enamine
EN300-6519971-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate
2248401-25-2 95.0%
0.5g
$1043.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate (CAS No. 2248401-25-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate (CAS No. 2248401-25-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, represents a promising candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate is composed of a core isoindoline moiety with a substituted acetate ester group. The isoindoline ring system is known for its versatility in forming stable and bioactive molecules, making it a valuable scaffold in drug design. The presence of the octylcarbamoyl substituent adds hydrophobicity and potentially influences the compound's pharmacokinetic properties.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate has also shown potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate has been extensively studied to optimize yield and purity. A commonly used synthetic route involves the reaction of an appropriate isoindoline derivative with an octylamine-substituted acetyl chloride under controlled conditions. This method ensures high yields and purity levels, making it suitable for large-scale production.

Beyond its therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate has also been explored for its potential use in diagnostic imaging. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound can be labeled with radiotracers to enhance its utility in positron emission tomography (PET) imaging. This application could provide valuable insights into disease progression and treatment efficacy.

The safety profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate is another critical aspect that has been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability in animal models. These findings support its potential for further development into clinical trials.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(octylcarbamoyl)acetate (CAS No. 2248401-25-2) is a multifaceted compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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